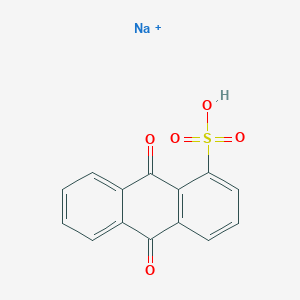

Sodium anthraquinone-1-sulfonate

Description

Properties

CAS No. |

128-56-3 |

|---|---|

Molecular Formula |

C14H8NaO5S |

Molecular Weight |

311.27 g/mol |

IUPAC Name |

sodium;9,10-dioxoanthracene-1-sulfonate |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |

InChI Key |

LIWRTTRIQSKPHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

128-56-3 |

solubility |

1-Mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °C. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium Anthraquinone 1 Sulfonate

Established Synthetic Pathways and Process Optimizations

The production of sodium anthraquinone-1-sulfonate and its derivatives relies on well-established chemical processes that have been optimized for yield and purity. These methods primarily involve the sulfonation of anthraquinone (B42736) and the chemical transformation of anthraquinone-1-sulfonic acid sodium salt precursors.

Sulfonation-Based Synthesis of Anthraquinone Sulfonates

The primary method for synthesizing anthraquinone sulfonates is through the sulfonation of anthraquinone. This process typically involves reacting anthraquinone with oleum (B3057394) (fuming sulfuric acid). google.comprepchem.com The position of the sulfonate group on the anthraquinone core is influenced by the presence of catalysts. For instance, in the presence of a mercury salt catalyst, sulfonation occurs predominantly at the α-position (C1), yielding anthraquinone-1-sulfonic acid. orgsyn.orgnih.gov Without a catalyst, sulfonation tends to occur at the β-position (C2). wikipedia.org

The reaction conditions, such as temperature and the concentration of oleum, are critical for achieving a high yield of the desired monosulfonate product while minimizing the formation of disulfonated byproducts. orgsyn.org For selective production of lower sulfonates, the reaction is preferably conducted at temperatures between 60°C and 160°C. google.com After the sulfonation reaction, the resulting sulfonic acid is typically converted to its sodium salt by treatment with a sodium-containing base.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Catalyst | Mercury salt | Promotes α-sulfonation | orgsyn.orgnih.gov |

| Temperature | 147-152°C | Favors monosulfonation | orgsyn.org |

| Oleum Concentration | 19-22% | Controlled sulfonation | orgsyn.org |

Derivatization from Anthraquinone-1-Sulfonic Acid Sodium Salt Precursors (e.g., 5-Aminoanthraquinone-1-Sulfonate Sodium)

This compound serves as a versatile precursor for the synthesis of various derivatives. A notable example is the synthesis of 5-aminoanthraquinone-1-sulfonate sodium. This process involves the nitration of anthraquinone-1-sulfonic acid salt, followed by reduction of the nitro group to an amino group. google.com

The nitration step is typically carried out using a mixture of nitric acid and sulfuric acid. The temperature is carefully controlled to ensure selective nitration at the 5-position. Following nitration, the resulting nitro-substituted compound is isolated and then reduced to the corresponding amino derivative. This reduction can be achieved using various reducing agents. The final product, 5-aminoanthraquinone-1-sulfonate sodium, is obtained with a yield of 60-62% and a purity of up to 98%. google.com This derivative is a key intermediate in the synthesis of certain dyes.

Strategic Functional Group Introduction and Substituent Effects on Chemical Properties

The introduction of various functional groups onto the anthraquinone scaffold significantly influences its chemical and physical properties. colab.wsnih.gov The electron-withdrawing nature of the carbonyl groups in the anthraquinone core makes direct functionalization challenging, but several strategies have been developed to introduce substituents. colab.ws

The position and nature of the substituent have a profound impact on the molecule's properties. For example, electron-donating groups can alter the electronic properties of the anthraquinone system, which is crucial for applications in areas like photochemistry. nih.gov Studies have shown that electron-donating substituents at specific positions can influence the energy levels of the molecule, affecting processes like inter-system crossing and the generation of singlet oxygen. nih.govrsc.org The introduction of polar groups, such as the sulfonate group, enhances water solubility, a key property for applications like water-soluble photocatalysts and in certain battery technologies. uni-regensburg.deresearchgate.net

| Substituent | Position | Effect on Property | Reference |

|---|---|---|---|

| -SO₃Na | 1-position | Increases water solubility | uni-regensburg.de |

| -NH₂ | 5-position | Intermediate for dye synthesis | google.com |

| Electron-donating groups | Positions 1, 2, 5 | Reduces S1-T1 energy gap, enhancing singlet oxygen production | nih.gov |

Advanced Synthetic Strategies for Composite Materials

In recent years, there has been growing interest in incorporating this compound into advanced composite materials, particularly with carbon-based substrates. These composites leverage the properties of both components to create materials with enhanced performance for various applications.

Integration with Carbon-Based Substrates (e.g., Graphene Hydrogels)

A notable advancement is the synthesis of composite materials by integrating this compound with carbon-based substrates like graphene hydrogels. researchgate.netresearchgate.netrsc.org One method involves a simple, green, two-step synthesis of sodium anthraquinone-2-sulfonate composite graphene (AQS/rGO) hydrogels. researchgate.net In this process, water-soluble sodium anthraquinone-2-sulfonate and graphene oxide (GO) solution are used as raw materials to directly obtain the composite hydrogel through chemical reduction. This method is performed at relatively low temperatures and normal pressure, making it an efficient and sustainable process. researchgate.net

Another approach involves the one-pot hydrothermal synthesis of reduced graphene oxide (RGO) loaded with sodium anthraquinone-2-sulfonate on functionalized carbon cloth. researchgate.net The resulting composite materials exhibit excellent electrochemical performance, making them promising for applications in supercapacitors. researchgate.netresearchgate.net The integration of the anthraquinone derivative with the graphene substrate enhances properties such as specific capacitance and cycling stability. researchgate.net For instance, polyaniline films doped with anthraquinone-1-sulfonic acid sodium salt have been developed for dual-functional electrochromic supercapacitors. mdpi.comscilit.com

Spectroscopic Characterization and Elucidation of Electronic Structures

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

The intricate structures and reaction mechanisms of anthraquinone (B42736) sulfonates are elucidated through a variety of sophisticated spectroscopic methods.

X-Ray Crystal Structure Determination of Anthraquinone Sulfonates

Single-crystal X-ray diffraction has been instrumental in determining the three-dimensional structures of sodium anthraquinone sulfonate derivatives. publish.csiro.au Although a crystal structure for sodium anthraquinone-1-sulfonate is not available in the cited literature, the study of related compounds like sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate (B1144303) and sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate trihydrate provides valuable insights. publish.csiro.aupublish.csiro.au

In these structures, the sulfonate group substitution influences bond lengths and atomic displacements. publish.csiro.aupublish.csiro.au For instance, substitution at the 1-position, when compared to the 2-position, results in a slight elongation of the C–S bond and a displacement of the sulfur and quinone oxygen atoms to opposite sides of the aromatic ring plane. publish.csiro.aupublish.csiro.au However, these structural differences are not considered significant enough to fully account for the observed variations in their electrochemical and photochemical behaviors. publish.csiro.aupublish.csiro.au

Table 1: Crystallographic Data for Sodium Anthraquinone Sulfonate Derivatives publish.csiro.aupublish.csiro.au

| Compound | Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate | Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate trihydrate |

| Formula | C₁₄H₉NaO₅S | C₁₄H₁₂Na₂O₁₁S₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | Pnma |

| a (Å) | 17.395(5) | 11.332(4) |

| b (Å) | 6.625(2) | 20.048(5) |

| c (Å) | 5.537(1) | 7.634(3) |

| **β (°) ** | 91.87(2) | 90 |

| Z | 2 | 4 |

Mass Spectrometry for Identification and Fragmentation Pathway Analysis

Electrospray ionization quadrupole time-of-flight (ESI-QTOF) tandem mass spectrometry (MS/MS) is a powerful tool for identifying and analyzing the fragmentation patterns of sulfonated anthraquinone derivatives. researchgate.netsemanticscholar.org In negative-ion ESI, these compounds typically form deprotonated molecules [M-H]⁻. researchgate.netsemanticscholar.org

Collision-activated dissociation (CAD) of these ions reveals characteristic fragmentation pathways that aid in their identification. researchgate.netsemanticscholar.org A common fragmentation pattern for sulfonated anthraquinones is the loss of a neutral SO₂ molecule (64 amu), which is indicative of a rearrangement of the sulfonate group to form a more stable phenoxide anion. researchgate.netsemanticscholar.org The specific fragmentation patterns can also be used to distinguish between different functional groups attached to the anthraquinone backbone. researchgate.net

Table 2: Characteristic Mass Spectrometry Data for Sulfonated Anthraquinone Dyes semanticscholar.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| Acid Blue 25 | 393.0529 | 329.0926 | SO₂ |

Time-Resolved Electron Spin Resonance (ESR) and Laser Flash Spectroscopy for Photoreduction Investigations

Time-resolved electron spin resonance (TR-ESR) and laser flash spectroscopy are employed to investigate the photoreduction mechanisms of anthraquinone sulfonates. acs.orgresearchgate.net These techniques allow for the detection and characterization of transient radical species formed upon photoexcitation. uni-regensburg.dersc.org

For instance, in the photoreduction of anthraquinone-2-sulfonate (AQS), TR-ESR studies have identified the formation of the semiquinone radical anion (AQS•⁻) and the protonated semiquinone radical (AQSH•). uni-regensburg.de The nature of the observed transient species and their spin polarization can provide insights into the reaction pathways, such as hydrogen abstraction or electron transfer. researchgate.net Laser flash photolysis experiments complement these findings by monitoring the transient absorption spectra of the excited states and radical intermediates. rsc.orgunito.it

UV-Vis Spectrophotometric Analysis in Aqueous Systems

UV-Vis spectrophotometry is a fundamental technique for studying the electronic absorption properties of this compound in aqueous solutions. researchgate.netmdpi.com The UV-Vis spectrum of anthraquinone sulfonates typically exhibits characteristic absorption bands. unito.itresearchgate.net For example, a study on the phototransformation of anthraquinone-2-sulphonate (AQ2S) in aqueous solution showed a good match between the experimental and simulated UV-Vis spectra. unito.it The spectrum displays an intense band around 260 nm, which is often used for quantitative analysis, and a weaker band around 330 nm. unito.itresearchgate.net These bands are assigned to π → π* and n → π* electronic transitions, respectively. unito.it The position and intensity of these bands can be influenced by factors such as pH and the presence of other chemical species. uni-regensburg.demdpi.com

Table 3: UV-Vis Absorption Maxima for Selected Anthraquinone Sulfonates in Water researchgate.net

| Compound | λmax (nm) |

| 2,7-Anthraquinone disulfonate (2,7-AQDS²⁻) | ~260 |

| 1,5-Anthraquinone disulfonate (1,5-AQDS²⁻) | ~260 |

| Anthraquinone-1-sulfonate (AQS⁻) | ~260 |

Theoretical and Computational Investigations of this compound

Theoretical and computational methods provide a deeper understanding of the electronic structure and properties of this compound.

Molecular Orbital Energy Calculations

Molecular orbital (MO) calculations, often performed using density functional theory (DFT), are used to investigate the electronic structure and predict the properties of anthraquinone sulfonates. nih.govresearchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. icm.edu.pl

For instance, calculations on various substituted anthraquinones have been used to predict their first ionization potentials and to analyze their electronic transition energies. icm.edu.pl The results of these calculations are generally in good agreement with experimental data from spectroscopic techniques. publish.csiro.au Furthermore, theoretical investigations have shown that modifying the anthraquinone structure with different functional groups can tune its redox potential. nih.gov

Density Functional Theory (DFT) Studies on Electronic Configurations and Substituent Impacts on Redox Potentials

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of anthraquinone derivatives. mdpi.com DFT calculations allow for the detailed analysis of electronic configurations, molecular orbitals, and the prediction of electrochemical properties, such as redox potentials. acs.orgresearchgate.net The electronic structure of the anthraquinone core is significantly influenced by the type and position of substituent groups, which in turn dictates its redox behavior. sdu.dknih.gov

The primary role of substituents is to either donate or withdraw electron density from the anthraquinone π-system. Electron-donating groups (EDGs) generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to oxidize and harder to reduce, thus lowering the redox potential. sdu.dk Conversely, electron-withdrawing groups (EWGs) lower the HOMO and LUMO energies, which typically increases the redox potential. sdu.dkjcesr.org

Quantum-chemical calculations performed on anthraquinone-2-sulfonate (AQS), a closely related isomer, demonstrate this principle effectively. frontiersin.org By introducing various functional groups at the 1-position, researchers can systematically tune the redox potential. For example, the introduction of an amino group (-NH₂), a strong EDG, at the 1-position results in a more negative redox potential compared to the unsubstituted AQS. In contrast, adding a hydroxyl group (-OH), which is also an EDG but to a different extent, can lead to a higher redox potential in certain contexts. frontiersin.org These theoretical calculations often align well with experimental results from techniques like cyclic voltammetry, validating the predictive power of DFT. nih.govfrontiersin.org

Table 1: Theoretical and Experimental Redox Potentials of Anthraquinone-2-sulfonate (AQS) with Different Substituents at the 1-Position This table illustrates the impact of substituents on a closely related isomer, providing insight into the principles governing this compound.

| Compound | Substituent at 1-Position | Theoretical Redox Potential (V vs. SHE) | Experimental Redox Potential (V vs. SHE) | Reference |

|---|---|---|---|---|

| AQS | -H (unsubstituted) | -0.48 V | -0.46 V | frontiersin.org |

| AQS-1-NH₂ | -NH₂ | -0.57 V | -0.55 V | frontiersin.org |

| AQS-1-OH | -OH | -0.45 V | -0.44 V | frontiersin.org |

Molecular Dynamics (MD) Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules, capturing their movements and interactions over time. nih.govnih.gov For this compound, MD simulations are crucial for understanding its behavior at interfaces, such as those between an electrode and an electrolyte solution or at an oil-water boundary. dntb.gov.uarsc.org These simulations can reveal how the molecule orients itself, interacts with solvent molecules and ions, and aggregates under different conditions. researchgate.netresearchgate.netnih.gov

Key parameters derived from MD simulations provide a quantitative description of these interfacial phenomena:

Interfacial Thickness and Density Profiles: These parameters describe how surfactant-like molecules such as anthraquinone sulfonates accumulate at an interface, forming a distinct layer and altering the local density compared to the bulk solution. rsc.orgnih.gov

Radial Distribution Functions (RDFs): RDFs quantify the probability of finding one atom or molecule at a certain distance from another. This is particularly useful for analyzing the hydration shell around the sulfonate group and the association of sodium counter-ions with the molecule. researchgate.net

Order Parameters: These metrics are used to describe the orientation and conformation of the anthraquinone molecule's rings and side chains relative to the interface, indicating how ordered or disordered they are. nih.gov

Interaction and Binding Energies: MD simulations can calculate the energetic favorability of interactions between the anthraquinone sulfonate and other components, such as a surface or other molecules. nih.govfigshare.com For instance, studies on related anthraquinone derivatives have quantified binding free energies and the entropic costs associated with conformational changes upon binding to a macromolecule. nih.gov

Simulations of various sulfonate-containing surfactants at interfaces show that the anionic sulfonate headgroup strongly interacts with water molecules and positive counter-ions, while the hydrophobic part (the anthraquinone core) prefers a non-aqueous environment or association with other hydrophobic molecules. researchgate.netresearchgate.net This amphiphilic nature governs its self-assembly and behavior at interfaces, which is fundamental to its application in areas like electrochemistry and surface modification.

Table 2: Key Parameters from Molecular Dynamics (MD) Simulations for Analyzing Interfacial Interactions

| Parameter | Description | Typical Insights Gained | Reference |

|---|---|---|---|

| Density Profile | Distribution of molecular/atomic density along an axis perpendicular to the interface. | Measures interfacial thickness and degree of molecular accumulation at the interface. | rsc.orgnih.gov |

| Radial Distribution Function (RDF) | Probability of finding a particle at a distance r from a reference particle. | Characterizes the structure of the hydration shell and ion pairing (e.g., Na⁺ around the sulfonate group). | researchgate.net |

| Order Parameter | A measure of the orientational order of molecules or parts of molecules (e.g., tail tilt angle). | Determines the alignment and packing of anthraquinone molecules at the surface. | nih.gov |

| Binding Free Energy | The free energy change upon association of two or more molecules. | Quantifies the strength of interaction between the molecule and a surface or another molecule. | nih.govfigshare.com |

| Diffusion Coefficient | Measures the rate of molecular movement within the simulation box or along an interface. | Indicates the mobility of the molecule at the interface, reflecting the stability of the interfacial film. | rsc.org |

Electrochemical Behavior and Applications in Advanced Energy Systems

Fundamental Electrochemical Mechanisms of Sodium Anthraquinone-1-Sulfonate

The electrochemical behavior of anthraquinone (B42736) sulfonates is governed by the redox activity of the quinone moieties. This activity can be finely tuned by the molecular environment and the nature of substituent groups.

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of anthraquinone derivatives. In aqueous solutions, the sodium salt of anthraquinone-2-sulfonic acid (AQS) displays a reduction wave and a corresponding oxidation wave when studied with a glassy carbon electrode. researchgate.net The shape of the cyclic voltammograms in aqueous solutions is generally maintained in the presence of surfactants like cetyltrimethylammonium bromide (CTAB), which forms micellar structures. banglajol.info

The electrochemical reactions of AQS are influenced by the concentration of the surfactant. banglajol.info Studies have shown that micellization has a profound effect on the electrochemical behavior of anthraquinone. researchgate.net For instance, the cathodic peak current can decrease upon the solubilization of the electroactive species within the micellar core, which reduces its diffusion to the electrode surface. banglajol.info The electrochemical behavior of water-soluble anthraquinone derivatives has been studied in various organized media, including aqueous solutions and micellar solutions of both cationic and anionic surfactants. researchgate.net The significant difference in peak current and peak potential observed between this compound and its 2-sulfonate isomer in aqueous solution highlights the influence of the sulfonate group's position. researchgate.net

The redox reactions of anthraquinone sulfonates are characterized as proton-coupled electron transfer (PCET) processes due to the presence of redox-active quinone groups. nih.gov In aqueous media, the electrochemical reaction of anthraquinone involves a two-electron transfer process. researchgate.net This process is often coupled with the transfer of two protons (2e⁻/2H⁺), resulting in a quasi-reversible system corresponding to the quinone/hydroquinone redox couple. researchgate.netnih.gov

The substitution of functional groups on the anthraquinone backbone significantly affects its electrochemical properties. The redox potential is a critical parameter that reflects an inherent property of the molecule, and changes in molecular structure due to substituent groups can alter this potential, thereby influencing electron transfer. nih.govfrontiersin.org

The table below summarizes the theoretical and experimental redox potentials of anthraquinone-2-sulfonate (AQS) and some of its derivatives, illustrating the impact of substitution.

| Compound | Theoretical Redox Potential (V) | Experimental Redox Potential (V) |

| AQS | Data not available | -0.45 |

| AQS-1-OH | -0.47 | -0.48 |

| AQS-1-NH₂ | -0.51 | -0.52 |

| AQDS | Data not available | -0.43 |

| Data derived from cyclic voltammetry assays in M9 buffer (pH 7.0). researchgate.net |

This compound as an Organic Electrode Material

The favorable electrochemical characteristics of sulfonated anthraquinones, such as reversible redox activity and tunable potentials, make them promising candidates for use as organic electrode materials in next-generation batteries.

Sulfonated anthraquinone derivatives have been successfully tested as organic positive electrode materials in both potassium-ion batteries (KIBs) and sodium-ion batteries (SIBs). researchgate.netnih.gov For instance, sodium 9,10-anthraquinone-2,6-disulfonate (Na₂AQ26DS) has demonstrated excellent performance as a stable organic cathode in Na-ion batteries. nih.gov Similarly, anthraquinone-1,5-disulfonic acid disodium (B8443419) salt has been investigated as a cathode material for KIBs. researchgate.net The use of such organic materials is considered a cost-effective option for energy storage. ua.es

Research has shown that these materials can deliver stable and high-rate performance. Na₂AQ26DS, for example, delivered a capacity of approximately 120 mAh g⁻¹ for 300 cycles at a current density of 50 mA g⁻¹ and around 99 mAh g⁻¹ for 1000 cycles at 1 A g⁻¹. nih.gov Another study on anthraquinone-1,5-disulfonic acid sodium salt in KIBs reported a reversible capacity of 78 mAh g⁻¹ after 100 cycles. researchgate.net

The table below presents the electrochemical performance of a sulfonated anthraquinone cathode in a sodium-ion battery.

| Battery Type | Cathode Material | Current Density | Capacity | Cycle Life |

| Na-ion Battery | Sodium 9,10-anthraquinone-2,6-disulfonate | 50 mA g⁻¹ | ~120 mAh g⁻¹ | 300 cycles |

| Na-ion Battery | Sodium 9,10-anthraquinone-2,6-disulfonate | 1 A g⁻¹ | ~99 mAh g⁻¹ | 1000 cycles |

| Performance data for a polyanionic anthraquinone-based organic cathode. nih.gov |

A significant challenge for small-molecule organic electrode materials is their tendency to dissolve in the organic electrolytes used in batteries, which leads to rapid capacity decay. researchgate.net The introduction of polar functional groups, such as sodium sulfonate (-SO₃Na), is an effective strategy to mitigate this issue. researchgate.netrsc.org

The polar sulfonate substituents help to suppress the dissolution of the electrode material in the organic electrolyte. researchgate.net This insolubility enhances the structural integrity and cycling stability of the electrode during repeated charge-discharge cycles. mdpi.com The polyanionic character imparted by multiple sulfonate groups, as seen in sodium 9,10-anthraquinone-2,6-disulfonate, contributes to its high stability as a cathode material. nih.gov This enhanced stability is crucial for the development of long-lasting and reliable alkali-ion batteries. researchgate.netnih.gov

Supercapacitor Electrode Composites and Enhanced Capacitance Performance (e.g., AQS/Reduced Graphene Oxide Hydrogels)

This compound (AQS), a redox-active organic molecule, has been investigated as a component in composite electrodes for supercapacitors to enhance their energy storage capabilities. The incorporation of AQS into various conductive matrices aims to combine the high power density and long cycle life of electric double-layer capacitors (EDLCs) with the high energy density of pseudocapacitive materials.

One strategy involves the use of AQS with two-dimensional materials like MXenes. For instance, a composite of AQS with niobium carbide (Nb₂C) MXene has been shown to significantly improve electrochemical capacitance. nih.govnih.gov Pure Nb₂C MXene electrodes often suffer from limited supercapacitive performance due to the stacking of their layers, which reduces the accessible surface area for ion adsorption. nih.govnih.gov By introducing AQS, which possesses high redox reactivity, the accessibility of ions and electrolyte to the electrode surface is enhanced. nih.govnih.gov This results in a composite material with a three-dimensional porous layered structure. nih.govnih.gov Supercapacitors based on this Nb₂C–AQS composite have demonstrated a substantially higher electrochemical capacitance (36.3 mF cm⁻²) compared to pure Nb₂C electrodes (16.8 mF cm⁻²) at a scan rate of 20 mV s⁻¹. nih.govnih.gov Furthermore, these devices exhibit excellent flexibility and good cycling stability, with a capacitance retention of 99.5% after 600 cycles. nih.govnih.gov

Another approach involves integrating AQS with conductive polymers like polyaniline (PANI). AQS can act as both a film modifier and an electrolyte additive. mdpi.comscilit.com The sulfonate groups of AQS interact electrostatically with the PANI backbone, which enhances the structural integrity and cycling stability of the composite during charge-discharge cycles. mdpi.com The quinone functional groups in AQS provide additional Faradaic charge storage through a reversible two-electron redox reaction. mdpi.com By optimizing the molar ratio of AQS to aniline (B41778) (e.g., 3:1), vertically aligned nanoneedle PANI-AQS films can be produced, offering a high surface area. mdpi.com These electrodes have achieved specific capacitances of 441.2 F g⁻¹ at 1 A g⁻¹. mdpi.com

While direct studies on AQS specifically combined with reduced graphene oxide (rGO) hydrogels are not extensively detailed in the provided context, the principles of using rGO hydrogels in supercapacitors are well-established. rGO hydrogels offer a three-dimensional, porous, and interconnected structure with a large specific surface area, which is highly beneficial for supercapacitor electrodes. nih.govnih.gov These hydrogels can be used directly as electrode materials without binders, and they exhibit high-rate supercapacitive performance in aqueous electrolytes. nih.gov For example, rGO hydrogels have been reported to achieve specific capacitances as high as 539 F g⁻¹ in an acid electrolyte with a KI additive, which introduces extra pseudocapacitance. researchgate.net The combination of the high conductivity and surface area of rGO hydrogels with the redox activity of AQS presents a promising avenue for developing high-performance supercapacitor electrodes. The porous network of the hydrogel would facilitate ion transport to the redox-active AQS molecules, potentially leading to significantly enhanced capacitance.

| Electrode Material | Specific Capacitance | Current Density / Scan Rate | Capacitance Retention | Reference |

| Nb₂C–AQS Composite | 36.3 mF cm⁻² | 20 mV s⁻¹ | 99.5% after 600 cycles | nih.govnih.gov |

| Pure Nb₂C | 16.8 mF cm⁻² | 20 mV s⁻¹ | - | nih.govnih.gov |

| PANI-AQS (3:1) | 441.2 F g⁻¹ | 1 A g⁻¹ | - | mdpi.com |

| PANI-AQS (3:1) with AQS in electrolyte | 194.2 mF cm⁻² | 1 mA cm⁻² | 72.1% after 5000 cycles | mdpi.comscilit.com |

| rGO Hydrogel (in H₂SO₄ + KI) | 539 F g⁻¹ | 1 A g⁻¹ | - | researchgate.net |

| rGO Aerogel (in H₂SO₄) | 278.6 F g⁻¹ | - | - | nih.gov |

Application in Redox Flow Batteries (RFBs)

This compound and its derivatives are promising candidates for the negative electrolyte (negolyte) in aqueous organic redox flow batteries (RFBs), which are a technology for large-scale stationary energy storage. mdpi.comosti.gov

Electrolyte Design and Electrochemical Stability Evaluation

The design of electrolytes for RFBs focuses on achieving high solubility, stable electrochemical performance, and low crossover through the membrane separating the half-cells. osti.govresearchgate.net Anthraquinone derivatives are attractive due to their fast charge transfer kinetics and suitable redox potentials. nih.govrsc.org

Research has explored the use of mixtures of anthraquinone sulfo-derivatives, including AQS, as a cost-effective alternative to purified compounds. nih.govmdpi.com A typical mixture resulting from anthraquinone sulfonation may contain 2,7-anthraquinone disulfonic acid (2,7-AQDS), 2,6-anthraquinone disulfonic acid (2,6-AQDS), and 2-anthraquinonesulfonic acid (AQS). nih.govmdpi.com The redox behavior of such a mixture has been found to be nearly identical to that of pure 2,7-AQDS. nih.govmdpi.com

The electrochemical stability of these electrolytes is a critical factor for the long-term performance of RFBs. Studies have shown that the stability is highly dependent on the state of charge (SoC) and operating temperature. For an acidic negolyte based on a mixture of anthraquinone disulfonic acid isomers, a significant capacity decay was observed for the fully charged electrolyte (0.9% per day at 20°C and 2.45% per day at 40°C). nih.gov However, at 50% SoC or lower, the electrolyte demonstrated very good stability, with a negligible capacity decay of 0.02% per day, even at 40°C. nih.gov This enhanced stability at partial SoC is potentially due to the formation of a quinhydrone (B85884) complex (a complex of the oxidized and reduced forms) which may prevent the degradation of the reduced anthrahydroquinone form. mdpi.com

Degradation mechanisms have been identified as side chain loss and the formation of electrochemically inactive anthrone (B1665570). osti.gov However, strategies such as electrochemical rejuvenation, which can recompose the original anthraquinone from its anthrone derivative, have shown to significantly improve stability, reducing the fade rate to as low as 0.01% per day. osti.gov

| Electrolyte Composition | State of Charge (SoC) | Temperature | Capacity Decay Rate (% per day) | Reference |

| Anthraquinone Disulfonic Acid Isomer Mixture | 100% | 20°C | 0.9 | nih.gov |

| Anthraquinone Disulfonic Acid Isomer Mixture | 100% | 40°C | 2.45 | nih.gov |

| Anthraquinone Disulfonic Acid Isomer Mixture | 50% | 40°C | 0.02 | mdpi.comnih.gov |

| 2-2-propionate ether anthraquinone (2-2PEAQ) | - | - | 0.03 - 0.05 | osti.gov |

| 2-2-propionate ether anthraquinone (2-2PEAQ) with rejuvenation | - | - | 0.01 | osti.gov |

Function as Electron Shuttles in Bioelectrochemical Systems (BESs)

In bioelectrochemical systems (BESs), such as microbial fuel cells (MFCs), microorganisms generate electricity by transferring electrons from the oxidation of organic matter to an anode. frontiersin.org The efficiency of this extracellular electron transfer (EET) can be enhanced by the addition of electron shuttles or mediators. researchgate.netmdpi.com These are soluble redox-active molecules that can be reversibly oxidized and reduced, facilitating electron transport between the microbial cells and the electrode. frontiersin.org

Anthraquinone derivatives, including this compound (AQS) and its relatives like anthraquinone-2-sulfonate and anthraquinone-2,6-disulfonate (AQDS), have been identified as effective electron shuttles. mdpi.comnih.gov In a study investigating the effect of 14 different electron shuttles on EET in Shewanella oneidensis MR-1, anthraquinone-2-sulfonate (AQS) was found to yield the highest cathodic current density and total charge production. mdpi.comfrontiersin.org The presence of AQS as an electron shuttle significantly contributed to enhancing the efficiency of EET between the microorganisms and the electrode. mdpi.com

The effectiveness of an electron shuttle is related to its redox potential. nih.gov Modifying the chemical structure of AQS, for example by introducing an amino (-NH₂) or hydroxyl (-OH) group, can alter its redox potential. frontiersin.org It has been shown that electron shuttles with a more negative redox potential can be more effective in minimizing energy losses and improving the reduction of the electron acceptor, leading to a higher Coulombic efficiency. frontiersin.org The Mtr pathway, involving outer membrane c-type cytochromes like MtrA and MtrB, is important for the optimal AQS-mediated EET in bacteria like S. oneidensis MR-1. frontiersin.org

Electrocatalytic Properties and Modified Electrode Surfaces

The electrocatalytic activity of electrode materials is crucial for the performance of electrochemical systems like RFBs. Modifying the surface of electrodes, such as graphite (B72142) felt (GF), can significantly improve their catalytic performance towards the redox reactions of anthraquinone derivatives. nih.gov

Studies have investigated the electrocatalytic activity of modified GF electrodes in various anthraquinone derivative solutions, including sodium 9,10-anthraquinone-1-sulfonate (1-AQS). nih.gov Different surface treatment methods for the GF, such as heat treatment in air, have been shown to be beneficial for improving electrochemical performance. nih.gov For instance, treating GF in air at 550°C for 3 hours resulted in the best electrochemical performance, which is attributed to an increase in the content of C–OH functional groups on the electrode surface. nih.gov

The electrochemical activity and reversibility of different anthraquinone derivatives can vary. A comparative study of five anthraquinone derivatives showed the following descending order of electrochemical activity on an air-heat-treated GF electrode: 2-AQS > 1-AQS > 2,7-AQDS > Alizarin (B75676) Red S ≈ 1,5-AQDS. nih.gov This indicates that sodium 9,10-anthraquinone-2-sulfonate (2-AQS) exhibits the best performance in terms of both reversibility and electrochemical activity among the tested compounds. nih.gov The position of the sulfonate functional group on the anthraquinone structure influences the electrochemical reaction. It has been observed that when the functional group is closer to the carbonyl (C=O) groups, it can create a more pronounced hindrance for the redox reaction, leading to decreased electrochemical performance and reversibility. nih.gov

The modification of the electrode surface enhances the electron transferability, which in turn affects the reaction rate of the organic molecules and increases the electrocatalytic activity of the GF towards the anthraquinone derivatives. nih.gov

| Rank | Compound |

| 1 | Sodium 9,10-anthraquinone-2-sulfonate (2-AQS) |

| 2 | Sodium 9,10-anthraquinone-1-sulfonate (1-AQS) |

| 3 | 9,10-anthraquinone-2,7-disulfonic acid (2,7-AQDS) |

| 4 | Alizarin Red S (AR) |

| 5 | 9,10-anthraquinone-1,5-disulfonic acid (1,5-AQDS) |

Source: nih.gov

Photocatalytic Reactivity and Advanced Reaction Mechanisms

Water-Soluble Photocatalytic Systems Involving Sodium Anthraquinone-1-Sulfonate

The sulfonate group imparts high water solubility to the anthraquinone (B42736) core, making this compound an excellent candidate for photocatalysis in aqueous media. uni-regensburg.denih.gov This property is particularly advantageous for green chemistry applications, as it avoids the use of volatile and often toxic organic solvents. uni-regensburg.de These aqueous systems have been successfully employed in various photocatalytic processes, including the oxidation of alcohols and the oxyfunctionalization of alkanes. d-nb.inforesearchgate.net

One notable application of water-soluble anthraquinone sulfonates is in conjunction with enzymatic reactions. For instance, they have been used to drive peroxygenase-catalyzed halogenation and hydroxylation reactions through the in situ generation of hydrogen peroxide. nih.govacs.org This hybrid approach combines the selectivity of enzymes with the light-driven power of the photocatalyst, opening new avenues for complex molecule synthesis in environmentally benign aqueous environments. nih.govacs.org

Mechanistic Insights into Photoreactivity

The photocatalytic activity of this compound is rooted in the behavior of its electronically excited states. Upon absorbing light, the molecule is promoted from its ground state to a short-lived singlet excited state, which then rapidly converts to a longer-lived triplet excited state. This triplet state is the primary photoactive species, engaging with substrates through various activation modes.

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Activation Modes

The triplet excited state of anthraquinone sulfonates is a powerful oxidizing agent and can interact with organic substrates through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). uni-regensburg.de

In the Hydrogen Atom Transfer (HAT) mechanism, the excited AQ1S directly abstracts a hydrogen atom from a suitable substrate, such as an alcohol or an alkane. This process generates a radical intermediate from the substrate and the semiquinone radical of the photosensitizer. uni-regensburg.denih.gov This is a key step in the photocatalytic oxidation of a wide range of organic molecules. uni-regensburg.de

Alternatively, the excited AQ1S can engage in a Single Electron Transfer (SET) process with substrates that have an accessible oxidation potential. uni-regensburg.de In this case, an electron is transferred from the substrate to the excited photosensitizer, forming a substrate radical cation and the anthraquinone sulfonate radical anion. uni-regensburg.de Subsequent proton transfer can then lead to the formation of a neutral substrate radical. uni-regensburg.de The choice between HAT and SET pathways is influenced by the properties of the substrate and the reaction conditions.

Oxygen Activation Mechanisms and Reactive Oxygen Species (ROS) Generation

In aerobic conditions, molecular oxygen plays a crucial role in the photocatalytic cycle of this compound. The reduced forms of AQ1S, generated through HAT or SET, can react with ground-state oxygen. This interaction leads to the regeneration of the ground-state AQ1S photocatalyst and the formation of reactive oxygen species (ROS). nih.govnih.gov

The primary ROS generated is often the superoxide (B77818) radical anion (O₂⁻), which can then participate in further reactions, such as dismutation to form hydrogen peroxide (H₂O₂) and oxygen. nih.gov In some cases, other ROS like hydroxyl radicals (•OH) have been proposed to be generated, contributing to the oxidative power of the system. uni-regensburg.de The ability of AQ1S to photocatalytically generate hydrogen peroxide from water and oxygen is a significant area of research, with applications in green synthesis and environmental remediation. nih.govacs.org The mechanism of anthraquinone-mediated oxygen activation is believed to avoid the formation of long-lived, damaging radical species in certain biocatalytic systems. nih.gov

Photohydroxylation Reactions of Aromatic Compounds in Aqueous Media

An interesting facet of the photoreactivity of anthraquinone sulfonates is their ability to induce the hydroxylation of aromatic compounds in aqueous solutions. uni-regensburg.deresearchgate.net Light-excited this compound species can react with water, leading to the formation of hydroxylating agents. uni-regensburg.deresearchgate.net This has been demonstrated in the hydroxylation of aromatic compounds like benzene (B151609) and its derivatives to produce the corresponding phenols. uni-regensburg.deresearchgate.net

The proposed mechanism involves the formation of an anthraquinone-hydroxy radical adduct, which, upon oxidation, leads to the hydroxylated product. researchgate.net The efficiency and regioselectivity of this photohydroxylation can be influenced by the pH of the solution and the concentration of oxygen. researchgate.net However, it is also noted that the photoreaction of anthraquinone sulfonates with water can lead to their own degradation, which can be a drawback in prolonged reactions. uni-regensburg.dechemrxiv.org

Photoreduction Studies in Homogeneous and Heterogeneous Systems

The photoreduction of this compound has been studied extensively in both homogeneous and heterogeneous systems. In anaerobic aqueous solutions containing organic substrates like alcohols, the photoexcited triplet state of AQ1S abstracts a hydrogen atom from the substrate, leading to the formation of the corresponding anthrahydroquinone sulfonate. nih.govnih.gov The kinetics of this photoreduction are dependent on the concentration of the substrate and the nature of the organic molecule. nih.gov

In heterogeneous systems, such as those involving SiO₂ colloids, the photoreduction of anthraquinone sulfonates can be mediated by electron acceptors. uni-regensburg.de These studies provide fundamental insights into the electron and hydrogen transfer processes that are central to the photocatalytic activity of AQ1S. The reversible reduction and oxidation of the anthraquinone core are fundamental to its role in various catalytic cycles. orgsyn.org

Photoredox Catalysis in Organic Transformations

The ability of this compound to act as a photoredox catalyst has been harnessed for a variety of organic transformations. Its water solubility, commercial availability, and tunable redox properties make it an attractive alternative to metal-based photocatalysts. uni-regensburg.de

A significant application is the aerobic oxidation of alcohols to aldehydes and ketones. d-nb.inforesearchgate.net Under visible light irradiation, AQ1S can efficiently catalyze this transformation using molecular oxygen as the terminal oxidant, with water as the only byproduct. d-nb.info This process is applicable to a range of benzylic, allylic, and aliphatic alcohols. uni-regensburg.de

The photocatalytic power of AQ1S also extends to the activation of C-H bonds. The oxyfunctionalization of alkanes, particularly those with activated C-H bonds like alkylbenzenes, has been successfully demonstrated. d-nb.inforesearchgate.net For instance, toluene (B28343) can be selectively oxidized to benzaldehyde. d-nb.info

Furthermore, anthraquinone sulfonates have been employed in more complex tandem reactions. For example, the photooxidation of alcohols to aldehydes can be coupled with a subsequent Knoevenagel condensation in a one-pot process. uni-regensburg.de These examples highlight the potential of this compound as a robust and versatile photoredox catalyst for sustainable organic synthesis. uni-regensburg.de

Below are tables summarizing some of the research findings on the photocatalytic applications of sodium anthraquinone sulfonates.

Table 1: Photocatalytic Oxidation of Alcohols using Sodium Anthraquinone Sulfonates (SAS) This table presents data on the oxidation of various alcohols catalyzed by SAS. Note that in some studies, the specific isomer of SAS was not mentioned.

| Substrate | Product | Catalyst | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | SAS | Visible light, aerobic | ~24% conversion in 80h | researchgate.net |

| Cyclohexanol | Cyclohexanone | SAS | Visible light, aerobic, in tandem with rAaeUPO | Part of a cascade reaction | acs.org |

Table 2: Photocatalytic Oxyfunctionalization of Alkanes using Sodium Anthraquinone Sulfonates (SAS) This table showcases the application of SAS in the C-H activation of alkanes.

| Substrate | Product | Catalyst | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Toluene | Benzaldehyde | SAS | Visible light, aerobic | 81% yield | d-nb.info |

| Cyclohexane | Cyclohexanol and Cyclohexanone | SAS | Visible light, in tandem with rAaeUPO | 71% conversion | acs.org |

Integration with Biocatalysis for Photoenzymatic Transformations (e.g., Halogenation and Hydroxylation Reactions)

A highly innovative application of this compound is its use as a photocatalyst to drive enzymatic reactions, creating powerful photoenzymatic systems. This approach combines the selectivity of enzymes with the clean driving force of light. Specifically, the photocatalyst is used for the in situ generation of hydrogen peroxide (H₂O₂), which is a crucial, but often destabilizing, co-substrate for a class of enzymes known as peroxyzymes. uni-regensburg.defujifilm.com

Using a simple alcohol like methanol (B129727) as a sacrificial electron donor and co-solvent, this compound photocatalyzes the reduction of ambient oxygen to H₂O₂ under visible light. uni-regensburg.deacs.org This controlled, continuous supply of H₂O₂ at low concentrations allows sensitive enzymes to function effectively without being damaged by high substrate concentrations.

This strategy has been successfully applied to drive challenging transformations, including the halogenation of organic molecules by haloperoxidases and the hydroxylation of inert C-H bonds by peroxygenases. uni-regensburg.de For example, the vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) and the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) have shown exceptionally high turnover numbers when coupled with this photocatalytic system, demonstrating a robust and efficient method for photoenzymatic synthesis. uni-regensburg.deacs.org The homogeneous nature of the dissolved catalyst avoids diffusion limitations that can occur with heterogeneous photocatalysts. uni-regensburg.de

Table 3: Photoenzymatic Transformations Driven by this compound

| Enzyme | Reaction Type | Substrate Example | Product Example | Biocatalyst Turnover Number |

| CiVCPO | Halogenation | Thymol | Halogenated Thymol | Up to 318,000 |

| rAaeUPO | Hydroxylation | Ethylbenzene | 1-Phenylethanol | Up to 177,000 |

| rAaeUPO | Hydroxylation | Cyclohexane | Cyclohexanol | >150,000 |

Data from studies coupling sodium anthraquinone sulfonate (SAS) photocatalysis with peroxyzymes. uni-regensburg.deacs.org

Advanced Oxidation Processes Aops and Environmental Remediation Applications

Role in Oxidative Degradation of Aqueous Organic Pollutants

Anthraquinone (B42736) derivatives play a significant role in the degradation of organic pollutants in water. These compounds can be involved in chemical and biological degradation pathways. For instance, certain bacteria can utilize anthraquinone compounds as part of their metabolic processes, breaking down the complex ring structure into simpler, less harmful molecules. nih.govnih.gov The degradation process often involves initial steps where functional groups are cleaved from the parent molecule, followed by the opening of the anthraquinone ring through oxidation and hydrolysis. nih.gov

In photolytic systems, anthraquinone compounds are reactive with reactive oxygen species (ROS) like hydroxyl radicals. nih.gov This reactivity is crucial for AOPs, where the goal is to generate highly oxidative species to destroy recalcitrant organic contaminants. The degradation of anthraquinone itself can proceed through intermediates, and its pathway can be influenced by environmental factors such as salinity, which can scavenge ROS and alter the type and persistence of intermediate products. nih.gov

Facilitation of Superoxide (B77818) Anion Radical Generation for Delignification Processes (e.g., Bamboo Pulp)

In the pulp and paper industry, particularly in alkaline pulping processes, anthraquinone and its sulfonated derivatives serve as catalysts. Sodium anthraquinone-2-sulfonate (AMS), a closely related compound, is used to accelerate delignification during oxygen-based bleaching of bamboo pulp. researchgate.netwikipedia.org The primary mechanism involves the facilitation of superoxide anion radical (O₂·⁻) generation. researchgate.net

Studies have shown that the addition of sodium anthraquinone-2-sulfonate to the pulping process enhances the rate of O₂·⁻ formation. researchgate.net This superoxide anion radical is a selective delignifying agent, meaning it primarily attacks and degrades lignin (B12514952) while causing minimal degradation to the desired carbohydrate (cellulose) components of the pulp. researchgate.net This selectivity leads to an improved quality of pulp with higher yield and better properties, making the process more efficient and environmentally compatible. researchgate.netncsu.edu The use of anthraquinone derivatives as catalysts is effective even at very low dosages. ncsu.edu

Mechanistic Studies of Pollutant Degradation Pathways and Intermediate Compound Formation

The degradation of anthraquinone compounds has been studied to understand the environmental fate of these dye intermediates. Bacterial degradation, in particular, has been shown to proceed through several distinct pathways. One identified pathway involves the breakdown of the anthraquinone structure to form intermediates like catechol and salicylic (B10762653) acid. nih.gov This differs from other proposed pathways that result in the formation of phthalic acid. nih.govnih.gov

For example, the bacterium Rhodococcus pyridinivorans GF3 has been shown to degrade 1-amino-anthraquinone-2-sulfonic acid, ultimately forming 3-amino-4-sulfophthalic acid. researchgate.net The degradation process often begins with the cleavage of side groups, followed by enzymatic attacks that open up the aromatic rings. nih.gov Under photolytic conditions, the degradation of anthraquinone can be influenced by the surrounding medium. In the absence of ROS scavengers, anthraquinone can be oxidized to hydroxylated products like 1-hydroxyanthraquinone. nih.gov However, in saline environments where halides scavenge ROS, the equilibrium can shift, leading to the formation of less-oxygenated products such as anthrone (B1665570). nih.gov This highlights the complexity of the degradation pathways and the variety of intermediate compounds that can be formed.

Applications in Corrosion Inhibition for Metallic Materials (e.g., Carbon Steel)

Sodium anthraquinone-2-sulfonate (AQ2SNa), an isomer of the target compound, has demonstrated significant potential as a corrosion inhibitor for metals like carbon steel, particularly in acidic environments such as sulfuric acid solutions. srce.hrresearchgate.net Its effectiveness stems from its ability to adsorb onto the metal surface, creating a protective barrier against corrosive agents. srce.hrelectrochemsci.org Research has shown that AQ2SNa can achieve high inhibition efficiencies, reaching up to 94.44% at a concentration of 0.5 g/dm³ in a 0.5 M H₂SO₄ solution. srce.hr This compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The primary mechanism of corrosion inhibition by sodium anthraquinone-2-sulfonate is the formation of a protective film on the carbon steel surface. srce.hr This process occurs through the adsorption of the inhibitor molecules, which block the active sites on the metal where corrosion would typically initiate. electrochemsci.org The adsorption involves the aromatic rings and oxygen atoms of the anthraquinone structure. electrochemsci.org

The formed film increases the hydrophobicity of the metal surface, which further repels aqueous corrosive species. researchgate.net Studies indicate that the adsorption process conforms to the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the surface. srce.hr This adsorption can be classified as physisorption, a process driven by electrostatic interactions between the inhibitor molecules and the charged metal surface. srce.hr

Thermodynamic and kinetic studies provide deeper insight into the inhibition mechanism of sodium anthraquinone-2-sulfonate. The adsorption process has been found to be spontaneous, as indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ₐₐₛ). researchgate.net The values of ΔG°ₐₐₛ being greater than -20 kJ/mol suggest that the mechanism is physical adsorption. srce.hr

Furthermore, the process is endothermic, meaning that the inhibition efficiency increases with rising temperature in some studies. srce.hr The positive value of the enthalpy of adsorption (ΔH°ₐₐₛ) confirms the endothermic nature of the adsorption process. Kinetic parameters, such as the activation energy (Ea) of the corrosion process, are typically higher in the presence of the inhibitor, indicating that the inhibitor creates an energy barrier for the corrosion reaction.

Interactive Data Table: Corrosion Inhibition of Carbon Steel

The following table presents data on the inhibition efficiency (IE) of Sodium Anthraquinone-2-Sulfonate (AQ2SNa) for carbon steel in 0.5 M H₂SO₄ at various concentrations and temperatures.

| Temperature (K) | Concentration (g/dm³) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 298 | 0 (Blank) | 12.04 | - |

| 298 | 0.05 | 2.51 | 79.15 |

| 298 | 0.10 | 1.63 | 86.46 |

| 298 | 0.25 | 0.94 | 92.19 |

| 298 | 0.50 | 0.67 | 94.44 |

| 313 | 0 (Blank) | 41.38 | - |

| 313 | 0.05 | 10.12 | 75.54 |

| 313 | 0.10 | 6.48 | 84.34 |

| 313 | 0.25 | 4.31 | 89.58 |

| 313 | 0.50 | 2.99 | 92.77 |

| 333 | 0 (Blank) | 134.45 | - |

| 333 | 0.05 | 42.11 | 68.68 |

| 333 | 0.10 | 29.76 | 77.87 |

| 333 | 0.25 | 20.03 | 85.10 |

| 333 | 0.50 | 14.12 | 89.50 |

Data sourced from a study on Sodium Anthraquinone-2-Sulfonate. srce.hr

Interactive Data Table: Thermodynamic Parameters of Adsorption

This table shows the thermodynamic parameters for the adsorption of Sodium Anthraquinone-2-Sulfonate (AQ2SNa) on a carbon steel surface.

| Parameter | Value | Unit |

| ΔG°ₐₐₛ (at 298 K) | -15.90 | kJ/mol |

| ΔG°ₐₐₛ (at 313 K) | -17.51 | kJ/mol |

| ΔG°ₐₐₛ (at 333 K) | -19.78 | kJ/mol |

| ΔH°ₐₐₛ | 13.91 | kJ/mol |

| ΔS°ₐₐₛ | 100.0 | J/(mol·K) |

Data sourced from a study on Sodium Anthraquinone-2-Sulfonate. researchgate.net

Potential Biochemical and Biological Interactions

Interaction with Biological Molecules as Probes in Molecular Biology Research

Sodium anthraquinone-1-sulfonate, a water-soluble derivative of anthraquinone (B42736), has been identified as a compound of interest in biochemical and molecular biology research. scbt.comnih.gov Its utility often stems from its distinct electrochemical and photophysical properties, which allow it to interact with and report on biological systems. uni-regensburg.de The core anthraquinone structure can engage in various non-covalent interactions, while the sulfonate group confers aqueous solubility, a crucial feature for biological applications. uni-regensburg.deresearchgate.net

One area of investigation involves its function as a redox-active molecule that can mediate electron transfer processes in biological systems. nih.gov Research has shown that certain anthraquinone sulfonates can act as electron shuttles, facilitating the transfer of electrons in microbial processes. nih.gov For instance, studies on Shewanella oneidensis MR-1, a bacterium known for its diverse respiratory capabilities, have explored how different electron shuttles impact extracellular electron transfer. In this context, anthraquinone-1-sulfonate was noted for its ability to function as a bound redox cofactor in the outer membrane c-type cytochrome OmcA, thereby increasing cathodic current production. nih.gov This interaction highlights its potential as a tool to probe and modulate electron transport chains in microorganisms.

Furthermore, the planar aromatic structure of the anthraquinone core is capable of intercalating between the base pairs of DNA. nih.gov Studies on a series of 1-substituted anthraquinone-based compounds have demonstrated an intercalative mode of binding with calf thymus DNA (ct-DNA). nih.gov Spectroscopic analysis, including UV-visible absorption and fluorescence studies, confirmed this interaction. nih.gov Docking studies have further suggested that these compounds can bind to telomeric junctions, indicating a potential for targeting specific DNA structures. nih.gov This binding capability makes such compounds valuable as structural probes for nucleic acids and as a basis for designing molecules that can interact with specific DNA sequences.

Table 1: Investigated Interactions of 1-Substituted Anthraquinones with Biological Molecules

| Interacting Molecule | Type of Interaction | Research Finding |

|---|---|---|

| Outer Membrane Cytochrome (OmcA) | Redox Cofactor | Anthraquinone-1-sulfonate can function as a bound redox cofactor, enhancing electron transfer. nih.gov |

| Calf Thymus DNA (ct-DNA) | Partial Intercalation | Spectroscopic studies indicate a partial intercalative mode of binding for 1-substituted anthraquinones. nih.gov |

| Telomeric DNA Junction | Intercalative Binding | Docking studies propose an intercalative binding mode of 1-substituted anthraquinones with the i-motif sequence of telomeric DNA. nih.gov |

Investigation of Potential Biological Activities and Mechanisms (e.g., Antioxidant, Antimicrobial)

The biological activities of this compound and related compounds are a subject of ongoing research, with investigations focusing on their potential antioxidant and antimicrobial properties. The reactivity of the anthraquinone core is central to these activities.

Antioxidant and Pro-oxidant Activity: The antioxidant potential of anthraquinone derivatives is complex and often linked to their redox-cycling capabilities. mdpi.com Quinones can participate in redox reactions, which underlies their biological effects. nih.gov They can interact with molecular oxygen to generate reactive oxygen species (ROS) such as oxygen radicals and semiquinone radicals. nih.gov This pro-oxidant activity can induce oxidative stress within cells. Conversely, the ability to engage in redox reactions also suggests a potential to act as an antioxidant under specific conditions, for example, by scavenging certain types of free radicals. Research into the electronic properties of 1-substituted anthraquinone analogues, using calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), suggests that a low energy gap is indicative of a highly charged structure, which can be related to its reactivity and cytotoxic activities. nih.gov

Antimicrobial Activity: Research into the antimicrobial effects of anthraquinone derivatives has shown that activity is highly dependent on the specific chemical structure, particularly the nature and position of substituents on the anthraquinone core. nih.govnih.gov A study on a series of synthesized 1-substituted anthraquinone compounds reported that they exhibited mild antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as mild antifungal activity, when compared to the standard antibiotic streptomycin. nih.gov

The mechanisms of antimicrobial action for the broader class of anthraquinones are varied. nih.gov Structure-activity relationship studies on different anthraquinones reveal that polar substituents, such as hydroxyl (–OH) and carboxyl (–COOH) groups, tend to enhance antibacterial activity. nih.gov In contrast, electron-donating groups like methoxy (B1213986) (–OCH3) or methyl (–CH3) may weaken it. nih.gov For example, the presence of 1,8-dihydroxyl groups is often cited as contributing to the antibacterial effects of compounds like emodin. nih.gov While these findings relate to the broader class of anthraquinones, they provide a framework for understanding the potential activity of sulfonated derivatives. The specific antimicrobial profile of this compound itself is less detailed in the available literature compared to other derivatives.

Table 2: Summary of Investigated Biological Activities for 1-Substituted Anthraquinones

| Biological Activity | Organism/Cell Type | Finding |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Synthesized 1-substituted anthraquinone compounds showed mild antibacterial properties. nih.gov |

| Antifungal | Not specified | Synthesized 1-substituted anthraquinone compounds exhibited mild antifungal activity. nih.gov |

| Cytotoxicity | Human breast cancer (MCF-7), prostate cancer (PC-3), and Hela derivative (Hep 2C) cell lines | 1-substituted anthraquinone compounds demonstrated cytotoxic effects. nih.gov |

Q & A

Basic: How is sodium anthraquinone-1-sulfonate characterized for purity and structural integrity in research?

Researchers typically use high-performance liquid chromatography (HPLC) to assess purity (>95% as per technical specifications) and spectroscopic methods (e.g., UV-Vis, FTIR) to confirm the sulfonate group's presence. X-ray diffraction (XRD) can verify crystalline structure, while elemental analysis ensures stoichiometric consistency with the molecular formula . For novel syntheses, nuclear magnetic resonance (NMR) is critical to distinguish the 1-sulfonate isomer from other derivatives (e.g., 2-sulfonate) .

Basic: What factors influence the aqueous solubility of this compound, and how can solubility be optimized?

The compound exhibits moderate water solubility due to its hydrophilic sulfonate group. Solubility can be enhanced by adjusting pH (alkaline conditions stabilize the sulfonate anion) or using polar solvents like dimethyl sulfoxide (DMSO). Temperature also plays a role: higher temperatures (e.g., 40–60°C) improve dissolution kinetics without degrading the compound . Pre-dissolution in warm water followed by sonication is a common lab protocol.

Advanced: How does this compound act as a redox mediator in microbial extracellular electron transfer (EET)?

At concentrations of 100 µM, it shuttles electrons between microbial biofilms and electrodes by undergoing reversible quinone/hydroquinone redox transitions. Researchers confirm its mediator role by comparing EET rates with and without the compound, using cyclic voltammetry to track redox peaks (e.g., −0.45 V vs. Ag/AgCl for reduction) . Biofilm integrity must be verified via SEM and rDNA sequencing to exclude confounding effects from other strains .

Advanced: What strategies prevent capacity fading of this compound in organic battery electrodes?

Covalent anchoring to conductive substrates (e.g., carbon black) via esterification or π-π stacking reduces dissolution in electrolytes. Thermogravimetric analysis (TGA) quantifies grafting efficiency, with >70% loading required for stable cycling . Hybrid composites with reduced graphene oxide (rGO) improve conductivity, achieving 89.1% capacity retention over 10,000 cycles .

Methodological: What computational models elucidate this compound’s interaction with conductive substrates?

First-principles density functional theory (DFT) simulations model adhesion energies between the sulfonate group and substrates like graphene. These studies reveal charge transfer at the interface, forming a space-charge layer that enhances pseudocapacitance . Molecular dynamics (MD) simulations further predict dispersion stability in composite materials.

Advanced: How can contradictory reports on electrochemical stability be resolved?

Discrepancies in cycling stability (e.g., 60 mAh/g fade vs. 89.1% retention) arise from differences in electrode architecture. Comparative studies should control for (1) substrate conductivity (carbon black vs. silica), (2) anchoring method (covalent vs. physical adsorption), and (3) electrolyte composition (aqueous vs. ionic liquid) .

Basic: What safety protocols are essential when handling this compound?

Avoid skin/eye contact (Safety Term 24/25) and use PPE (gloves, goggles). Store at room temperature in airtight containers. Toxicity data (RTECS: CB1095540) suggest limited acute hazards, but prolonged exposure requires ventilation .

Advanced: How is the compound applied in bio-decolorization of dyes?

As a catalytic mediator, it enhances electron transfer from microbes to azo dyes (e.g., Acid Red B). Optimal concentrations (0.1–0.5 mM) and pH (6–8) maximize decolorization rates. Cyclic voltammetry confirms mediator regeneration, while HPLC tracks dye degradation intermediates .

Methodological: How are this compound and its 2-sulfonate isomer distinguished analytically?

-NMR chemical shifts differ due to sulfonate position: the 1-sulfonate isomer shows distinct aromatic proton splitting (δ 8.2–8.5 ppm) compared to 2-sulfonate. HPLC retention times and UV-Vis spectra (λmax ~320 nm vs. 340 nm) further differentiate isomers .

Advanced: Why does this compound enhance pseudocapacitance in graphene composites?

The sulfonate group promotes hydrophilic interaction with rGO, enabling molecular-level dispersion. This creates a 3D conductive network (AQS@rGO) with a specific capacitance of 567.1 F g at 1 A g. DFT confirms strong adhesion (−2.1 eV binding energy), facilitating fast charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.